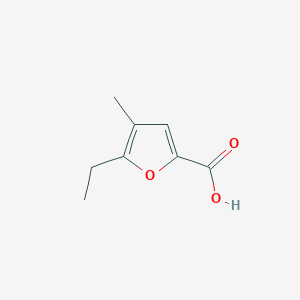

5-Ethyl-4-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-4-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRLBCDHHWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For example, the reaction of 4-methylfuran with ethyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 5-ethyl-4-methylfuran-2-methanol .

Scientific Research Applications

Chemical Properties and Structure

5-Ethyl-4-methylfuran-2-carboxylic acid is characterized by its unique furan structure, which contributes to its reactivity and functionality. The molecular formula is , with a molecular weight of approximately 154.16 g/mol. Its structure can be represented as follows:

This compound is a derivative of furan and possesses a carboxylic acid functional group, making it suitable for various chemical reactions.

Biological Applications

1. Buffering Agent in Cell Culture:

this compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell cultures. It maintains pH levels within the range of 6 to 8.5, which is crucial for optimal cellular function and metabolic processes .

2. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in food and pharmaceutical industries .

Chemical Synthesis Applications

1. Precursor in Organic Synthesis:

The compound can act as a precursor for synthesizing more complex molecules. Its functional groups allow for various reactions, including esterification and amidation, which are essential in creating pharmaceuticals and agrochemicals .

2. Role in Synthetic Pathways:

In synthetic organic chemistry, this compound can be utilized to construct various heterocyclic compounds. Its ability to undergo cyclization reactions makes it valuable in the synthesis of biologically active molecules .

Therapeutic Potential

1. Drug Development:

Given its structural properties, there is potential for this compound to be explored as a scaffold for drug development. Its derivatives may possess pharmacological activities that could lead to new therapeutic agents .

2. Metabolic Studies:

Studies on the metabolism of this compound can provide insights into its biological effects and interactions within living organisms, contributing to the understanding of metabolic pathways involving furan derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Furan-2-Carboxylic Acid Derivatives

Key Observations :

- Electron-Donating vs. In contrast, nitro (e.g., 5-(4-nitrophenyl)) and formyl groups introduce electron-withdrawing effects, altering reactivity and binding affinity .

- Toxicity : 4-Formylfuran-2-carboxylic acid exhibits acute toxicity risks (oral, dermal, inhalation), whereas alkyl-substituted derivatives like the target compound may have lower toxicity due to reduced electrophilicity .

Biological Activity

5-Ethyl-4-methylfuran-2-carboxylic acid (C8H10O3) is an organic compound derived from furan, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features:

- Furan Ring : A five-membered aromatic ring with oxygen.

- Ethyl Group : Substituted at the 5-position.

- Methyl Group : Substituted at the 4-position.

- Carboxylic Acid Group : Present at the 2-position.

This unique structure influences its reactivity and biological interactions.

This compound's biological activity is largely attributed to its interactions with various molecular targets. The carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, while the furan moiety can participate in π-π stacking interactions. These properties allow the compound to modulate the activity of enzymes and receptors, potentially impacting several biochemical pathways.

Potential Targets

- Corticotropin-Releasing Hormone Receptor 2 (CRHR2) : Similar compounds have shown interactions with this receptor, suggesting a possible role for this compound in stress response modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

Anti-inflammatory Effects

Preliminary pharmacological tests have indicated weak anti-inflammatory properties. In animal models, compounds structurally related to this compound demonstrated moderate analgesic effects, suggesting potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Methylfuran-2-carboxylic acid | Lacks ethyl group at the 5-position | Limited antimicrobial activity |

| 4-Ethylfuran-2-carboxylic acid | Lacks methyl group at the 4-position | Enhanced anti-inflammatory effects |

| Furan-2-carboxylic acid | Parent compound without alkyl substitutions | Minimal biological activity |

The dual substitution pattern in this compound may enhance its reactivity and biological efficacy compared to its analogs.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic methodologies for preparing 5-Ethyl-4-methylfuran-2-carboxylic acid?

The compound is synthesized via Suzuki-Miyaura coupling , utilizing biomass-derived furan aldehydes as precursors. Catalytic processes under inert atmospheres (e.g., Pd catalysts, 80–120°C) introduce ethyl and methyl groups at the 5- and 4-positions. Post-synthetic purification involves recrystallization or column chromatography to achieve >95% purity. Reaction yields are optimized by controlling solvent polarity (e.g., THF/DMF mixtures) and stoichiometric ratios of substituents .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

- 1H/13C NMR : Assigns substituent positions (e.g., ethyl group δ 1.2–1.4 ppm, methyl δ 2.1–2.3 ppm).

- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and furan ring vibrations (1600–1500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (140.14 g/mol) with <2 ppm error. X-ray crystallography resolves regiochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening approaches evaluate its bioactivity?

- Antimicrobial activity : Broth microdilution assays determine MIC/MBC against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Antioxidant potential : DPPH/ABTS radical scavenging assays quantify IC50 values (typical range: 10–100 μM).

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK-293) assess selectivity indices .

Q. How are solubility and formulation challenges addressed in pharmacological studies?

Limited aqueous solubility (logP ~1.8) is mitigated using co-solvents (e.g., DMSO ≤1% v/v). Salt formation (sodium/potassium carboxylates) improves solubility to >50 mg/mL in PBS (pH 7.4). Nanoemulsions or liposomal encapsulation enhance bioavailability for in vivo studies .

Q. What purity validation methods ensure reliability in experimental data?

- HPLC : C18 column with 0.1% TFA/ACN gradient; ≥95% peak area at 254 nm.

- Elemental analysis : ±0.4% deviation from theoretical C/H/N values.

- Differential scanning calorimetry (DSC) : Sharp melting endotherm (±2°C of literature value) .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-step syntheses of derivatives?

Design of Experiments (DoE) with variables like temperature (80–160°C), catalyst loading (0.5–5 mol%), and solvent polarity identifies optimal parameters. Response surface methodology maximizes yield (>80%) while minimizing byproducts. In situ FTIR monitors intermediate formation (e.g., esterification progress) .

Q. What computational strategies predict regioselectivity in nucleophilic acyl substitutions?

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) level calculates Fukui indices to identify electrophilic centers (e.g., C2 vs. C5 reactivity).

- Molecular docking : AutoDock Vina predicts binding affinities with targets like COX-2 (∆G < −7 kcal/mol suggests anti-inflammatory potential) .

Q. How to resolve contradictory data on substituent effects in catalytic hydrogenation?

- Comparative kinetics : Arrhenius plots under H2 pressures (1–10 bar) and temperatures (25–80°C).

- Isotopic labeling (D2) : GC-MS distinguishes hydrogenation pathways (e.g., furan ring vs. side-chain reduction).

- Control experiments : Use 4-methyl or 5-ethyl analogs to isolate steric vs. electronic factors .

Q. What stability-indicating assays validate degradation pathways under stress conditions?

- Forced degradation : Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) stress for 24–72 hours.

- HPLC-PDA : Tracks degradation products at 254 nm; mass-guided isolation (LC-MS) identifies structures (e.g., decarboxylated or hydroxylated byproducts) .

Q. How to mitigate byproduct formation during esterification reactions?

- Steglich conditions : DCC/DMAP in anhydrous DCM at 0°C reduces carbodiimide side reactions.

- Enzymatic catalysis : Immobilized Candida antarctica Lipase B in continuous flow systems achieves >90% conversion with <5% di-ester byproducts .

Notes

- Data Contradictions : Discrepancies in biological activity (e.g., antimicrobial IC50 variations) may arise from substituent electronic effects or assay conditions (e.g., pH, inoculum size). Cross-validate using orthogonal methods (e.g., time-kill assays vs. microdilution) .

- Advanced Tools : AI-driven synthesis planning (e.g., retrosynthetic algorithms) accelerates derivative design by prioritizing feasible routes and minimizing trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.